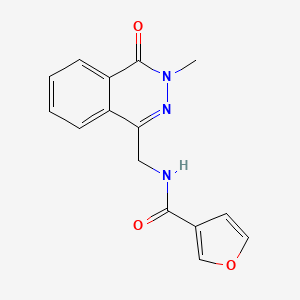

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of phthalazine derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide and its derivatives have been the subject of research in the context of synthesis and reactivity. For example, studies have explored the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, which involve the coupling of aromatic amines with furan-carbonyl chlorides and subsequent reactions (Aleksandrov & El’chaninov, 2017; El’chaninov & Aleksandrov, 2017).

Energetic Materials

Compounds based on furazan and related heterocycles have been investigated for their potential as insensitive energetic materials. The synthesis and characterization of such compounds, including their thermal stabilities and detonation performances, highlight their application in the development of safer and more efficient energetic materials (Yu et al., 2017).

High-Performance Materials

The enzymatic polymerization of furan-dicarboxylic acid-based furanic-aliphatic polyamides has shown that these materials can serve as sustainable alternatives to polyphthalamides. Such materials are of great interest for their potential applications in high-performance and environmentally friendly products (Jiang et al., 2015).

Antimicrobial Activity

Research into furan-3-carboxamides has also revealed significant in vitro antimicrobial activity against a range of microorganisms. The synthesis and QSAR studies of these compounds provide valuable insights into their potential as antimicrobial agents (Zanatta et al., 2007).

Bio-imaging and Chemosensing

The development of phenoxazine-based fluorescent chemosensors for the detection of ions such as Cd2+ and CN−, and their application in bio-imaging in live cells and zebrafish, illustrate the utility of furan-carboxamide derivatives in the field of chemical sensing and biological imaging (Ravichandiran et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in the function of these targets . This interaction could potentially lead to various biological effects.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-18-15(20)12-5-3-2-4-11(12)13(17-18)8-16-14(19)10-6-7-21-9-10/h2-7,9H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIGXRUHYDBZMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)

![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)

![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)